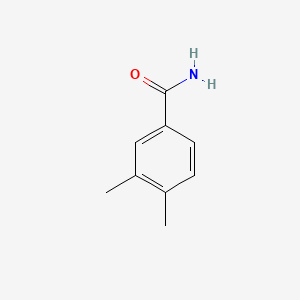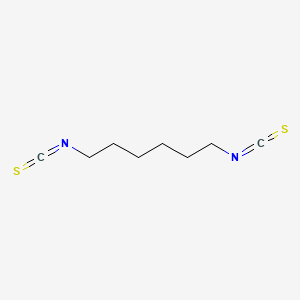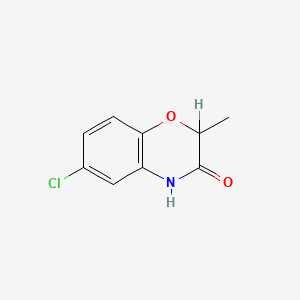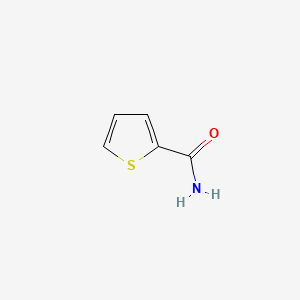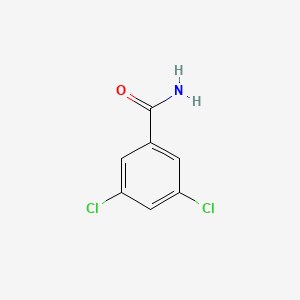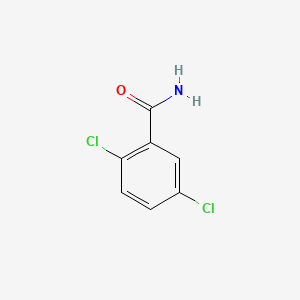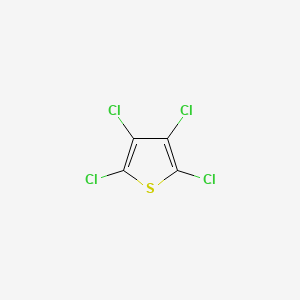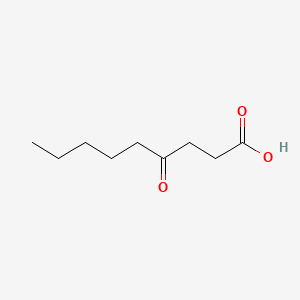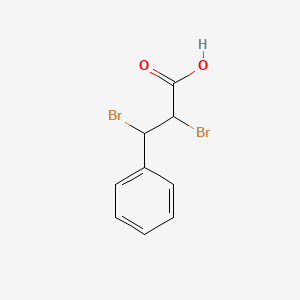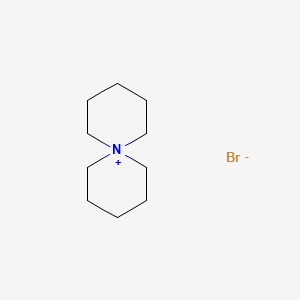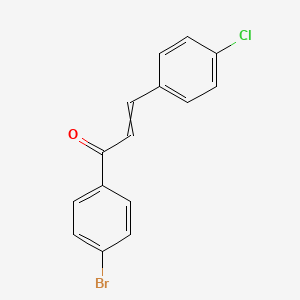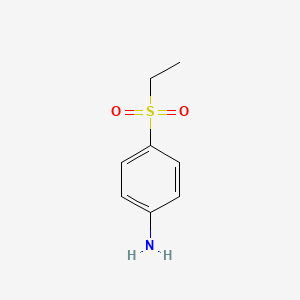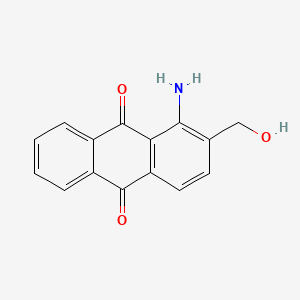
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthraquinones are a type of polyketide that have a 9,10-dioxoanthracene core . They are derived from filamentous fungi and undergo enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .
Synthesis Analysis
The synthesis of anthraquinones often involves the oxidation of anthracene or its derivatives . For example, one method involves the gas-phase oxidation of anthracene in the presence of a V2O5 catalyst . Another method involves the liquid-phase oxidation of anthracene with nitric acid .Molecular Structure Analysis
Anthraquinones have a 9,10-dioxoanthracene core . The specific structure of “1-Amino-2-(hydroxymethyl)anthracene-9,10-dione” would include an amino group at the 1 position and a hydroxymethyl group at the 2 position of the anthraquinone core.Chemical Reactions Analysis
Anthraquinones and their derivatives can undergo a variety of chemical reactions, including methylation, oxidation, and dimerization .Physical And Chemical Properties Analysis
The physical and chemical properties of anthraquinones can vary widely depending on their specific structure . For example, they are generally insoluble in water but can be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione and its derivatives have been extensively studied for their antitumor properties. For instance, unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones have been synthesized and evaluated for antitumor activity against L1210 leukemia cells in vitro and in vivo, showing significant potential as antitumor agents (Krapcho et al., 1986). Similarly, new aminoanthraquinone derivatives synthesized via nucleophilic substitution reactions exhibited strong cytotoxicity against MCF-7 (human breast cancer) and Hep-G2 (human hepatocellular liver carcinoma) cancer cells (Nor et al., 2013).
Synthesis and Chemical Properties
The synthesis and calculated properties of some 1,4-bis(amino)anthracene-9,10-diones, related to anti-cancer drugs like Ametantrone and Mitoxantrone, have been reported. These studies included exploring the introduction of chlorine or sulfur into these compounds, potentially leading to lower cardiotoxicities (Morley & Furlong, 2006).
Luminescence and Coordination Chemistry
Research on 3-picolyl functionalized amino anthraquinone chromophores has been conducted, focusing on their structures, luminescence, and coordination chemistry with cationic Re(I) di-imine complexes. These studies revealed significant charge transfer characteristics and solvent sensitivity in their absorption properties (Jones et al., 2011).
Antimicrobial Properties
Certain derivatives of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione have shown promising antimicrobial activities. For example, 1,4-bis[(2-aminoethyl)amino]-9,10-anthracene dione derivatives have been investigated for their potential in combating various microbial strains (Juhan et al., 2013).
Photochemical Properties
The photochemical hydroxylation of anthracene-9,10-dione in sulfuric acid solution, leading to the generation of various hydroxylated derivatives, demonstrates the complex photochemical behavior of these compounds (Broadbent & Stewart, 1980).
Chemosensor Applications
1,4-Diaminoanthracene-9,10-dione-based chemosensors have been developed for the selective detection of Cu2+ ions, demonstrating the potential of these compounds in analytical chemistry (Kaur & Kumar, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-2-(hydroxymethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMWWIREEDECOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178817 |
Source


|
| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione | |
CAS RN |
24094-44-8 |
Source


|
| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


